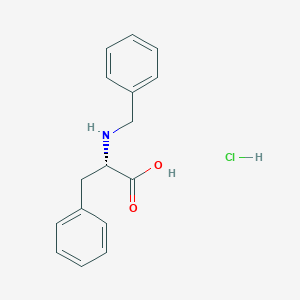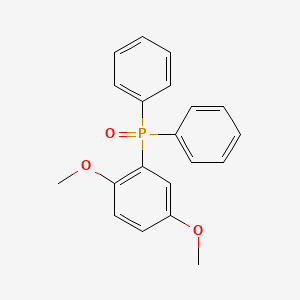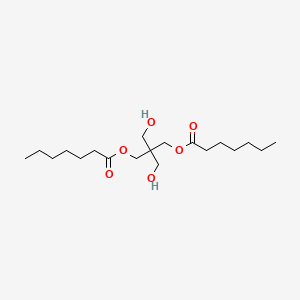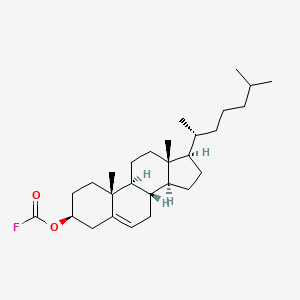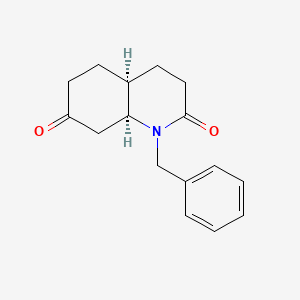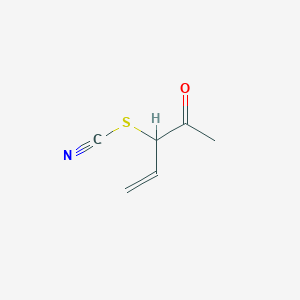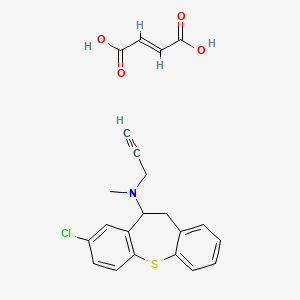
8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate is a chemical compound that belongs to the class of dibenzothiepin derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate typically involves multiple steps, including the formation of the dibenzothiepin core and subsequent functionalization. Common reagents and conditions may include:
Formation of the dibenzothiepin core: This can be achieved through cyclization reactions involving appropriate starting materials.
Chlorination: Introduction of the chlorine atom at the 8-position.
Amination: Introduction of the N-methylpropargylamino group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and other techniques to improve yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiepin ring.
Reduction: Reduction reactions may target the double bonds or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigating its potential as a therapeutic agent for neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved could include modulation of neurotransmitter systems or inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
Dibenzothiepin derivatives: Other compounds in this class may include variations in the substituents on the aromatic rings or the thiepin core.
Tricyclic compounds: Such as tricyclic antidepressants, which share a similar core structure but differ in their functional groups.
Uniqueness
What sets 8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate apart is its specific combination of functional groups, which may confer unique pharmacological properties or reactivity compared to other similar compounds.
特性
CAS番号 |
69195-59-1 |
|---|---|
分子式 |
C22H20ClNO4S |
分子量 |
429.9 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;3-chloro-N-methyl-N-prop-2-ynyl-5,6-dihydrobenzo[b][1]benzothiepin-5-amine |
InChI |
InChI=1S/C18H16ClNS.C4H4O4/c1-3-10-20(2)16-11-13-6-4-5-7-17(13)21-18-9-8-14(19)12-15(16)18;5-3(6)1-2-4(7)8/h1,4-9,12,16H,10-11H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
CPHFJYTUNFXNBV-WLHGVMLRSA-N |
異性体SMILES |
CN(CC#C)C1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CN(CC#C)C1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


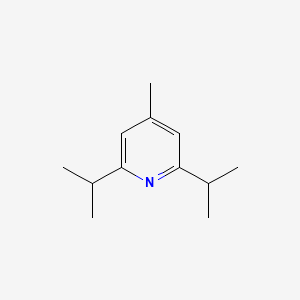
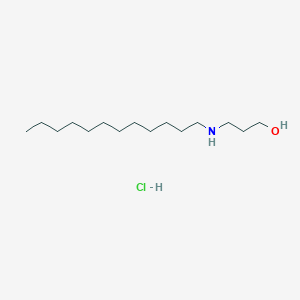
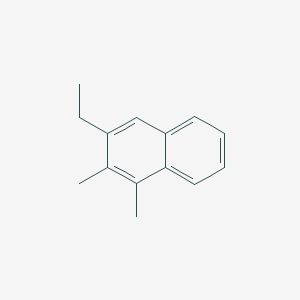

![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)

